5-Methylthiophen-2-amine hydrochloride

Description

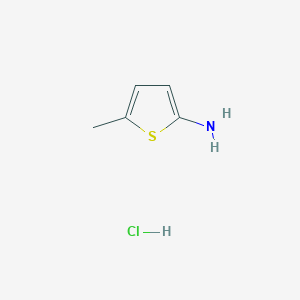

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylthiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c1-4-2-3-5(6)7-4;/h2-3H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILOTHBDLYJRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490500 | |

| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41940-48-1 | |

| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Methylthiophen-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Methylthiophen-2-amine hydrochloride (CAS No: 41940-48-1). The information herein is intended to support research, development, and quality control activities involving this compound. This document presents key physical data in a structured format, details the experimental methodologies for their determination, and provides a visual representation of the general experimental workflow.

Core Physical and Chemical Properties

This compound is a substituted thiophene derivative. The following table summarizes its key physical and chemical properties.

| Property | Value |

| CAS Number | 41940-48-1[1][2] |

| Molecular Formula | C₅H₈ClNS[1][2] |

| Molecular Weight | 149.64 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 149-150 °C[3] |

| Boiling Point | Data not available |

| Solubility | As an amine hydrochloride, it is expected to be soluble in water.[4] Specific quantitative data is not readily available. It is likely soluble in polar organic solvents like methanol and ethanol, with limited solubility in nonpolar solvents. |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the physical properties of a solid compound like this compound.

Determination of Appearance

The appearance of a chemical compound is determined by visual inspection under controlled lighting conditions.

Procedure:

-

A small, representative sample of the substance is placed on a clean, white surface, such as a watch glass or a piece of white paper.

-

The sample is observed under a consistent, bright light source, preferably diffuse daylight or a standardized laboratory light source.

-

The color, physical state (e.g., crystalline, powder, amorphous), and any other notable characteristics (e.g., hygroscopic nature) are recorded.

Determination of Melting Point (Capillary Method)

The melting point is a key indicator of a compound's purity and is determined as the temperature range over which the solid phase transitions to the liquid phase.

Procedure:

-

A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Within approximately 15-20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this temperature range.

Determination of Solubility (Qualitative)

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, diethyl ether) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (typically ambient temperature).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is classified as "soluble." If some solid remains, it is "partially soluble," and if no apparent dissolution occurs, it is "insoluble." This process can be repeated with increasing amounts of solvent to determine an approximate quantitative solubility. For amine salts, solubility in water is expected due to the ionic nature of the compound.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of a solid chemical compound.

References

An In-depth Technical Guide to 5-Methylthiophen-2-amine Hydrochloride: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for 5-Methylthiophen-2-amine hydrochloride. This compound belongs to the family of 2-aminothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The thiophene scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, highlighting the importance of its derivatives in drug discovery.[3][4] This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

This compound is the hydrochloride salt of 5-methylthiophen-2-amine. The presence of the thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties that are often exploited in the design of novel therapeutic agents.[5]

Chemical Structure:

Figure 1. Chemical structure of this compound.[6]

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 5-methylthiophen-2-amine;hydrochloride | [6] |

| CAS Number | 41940-48-1 | [6] |

| Molecular Formula | C₅H₈ClNS | [6] |

| Molecular Weight | 149.64 g/mol | [6] |

| SMILES | CC1=CC=C(S1)N.Cl | [6] |

Synthesis

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a versatile and efficient one-pot, three-component reaction.[7][8] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[9]

Experimental Protocol: Gewald Synthesis of 2-Amino-5-methylthiophene

This protocol describes the synthesis of the free amine, which can then be converted to its hydrochloride salt.

Materials:

-

Acetone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or other suitable base)

-

Ethanol

-

Hydrochloric acid (for salt formation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of acetone, malononitrile, and elemental sulfur in ethanol.

-

Add a catalytic amount of morpholine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-amino-3-cyano-4,5-dimethylthiophene, will precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.

-

To obtain 5-methylthiophen-2-amine, a starting material without the cyano group at the 3-position would be required in a modified Gewald synthesis.

-

For the hydrochloride salt formation, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete.

-

Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Figure 2. Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Analytical Characterization

A comprehensive analysis of this compound is crucial for its identification, purity assessment, and quality control. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | d | 1H | Thiophene H (position 3) |

| ~6.5 - 7.0 | d | 1H | Thiophene H (position 4) |

| ~2.4 | s | 3H | Methyl (-CH₃) |

| ~8.0 - 10.0 | br s | 3H | Ammonium (-NH₃⁺) |

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~140 - 150 | C-S (position 5) |

| ~120 - 130 | C-NH₃⁺ (position 2) |

| ~120 - 130 | CH (position 3) |

| ~115 - 125 | CH (position 4) |

| ~15 - 20 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 2800 - 2500 | Broad, Strong | N-H stretch (ammonium salt) |

| ~1600 | Medium | N-H bend (ammonium salt) |

| 1500 - 1400 | Medium | C=C stretch (thiophene ring) |

| ~800 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

| ~700 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the hydrochloride salt, the free amine is typically observed in the mass spectrum.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) for the free amine (C₅H₇NS) would be at m/z 113. Key fragmentation pathways for aminothiophenes often involve the loss of HCN, CH₃, and cleavage of the thiophene ring.[10]

-

m/z 113: Molecular ion (M⁺)

-

m/z 98: Loss of a methyl radical (•CH₃)

-

m/z 86: Loss of HCN

-

m/z 71: Further fragmentation of the thiophene ring

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this polar compound.

General HPLC Protocol:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength corresponding to the compound's maximum absorbance (typically in the range of 230-280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of the free amine. Derivatization may be necessary to improve volatility and peak shape.[11][12]

General GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Figure 3. A logical workflow for the synthesis, analysis, and application of this compound.

Applications in Research and Drug Development

2-Aminothiophene derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] They have been investigated for their potential as:

-

Kinase Inhibitors: The thiophene ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are crucial targets in cancer therapy.[13][14][15][16]

-

Central Nervous System (CNS) Agents: The structural similarity of the thiophene ring to the phenyl group allows for the design of CNS-active compounds with improved properties.[17]

-

Antimicrobial and Antiviral Agents: Various derivatives have shown promising activity against a range of pathogens.[5]

-

Positive Allosteric Modulators (PAMs): Certain 2-aminothiophenes have been identified as PAMs for receptors like the GLP-1R, which is a target for the treatment of type 2 diabetes.[18]

The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural simplicity and synthetic accessibility make it an attractive starting point for the development of new chemical entities in drug discovery programs.

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H8ClNS | CID 12330505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylthiophen-2-amine hydrochloride (CAS: 41940-48-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophen-2-amine hydrochloride, with the CAS number 41940-48-1, is a heterocyclic amine belonging to the 2-aminothiophene class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and approved drugs.[1][2] The thiophene ring is often considered a bioisostere of a phenyl ring, and its incorporation into molecules can significantly influence their physicochemical and pharmacological properties.[2] This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the potential role of 2-aminothiophene derivatives in drug discovery, with a focus on their interaction with the Glucagon-Like Peptide-1 (GLP-1) receptor signaling pathway.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and computed properties.

| Property | Value | Source |

| CAS Number | 41940-48-1 | [3] |

| Molecular Formula | C₅H₈ClNS | [3] |

| Molecular Weight | 149.64 g/mol | [3] |

| IUPAC Name | 5-methylthiophen-2-amine;hydrochloride | [3] |

| Synonyms | (5-methyl-2-thienyl)amine hydrochloride, 2-Amino-5-methylthiophene hydrochloride | [3] |

| Canonical SMILES | CC1=CC=C(S1)N.Cl | [3] |

| Physical Description | Solid (predicted) | |

| Melting Point | No experimental data available. A related compound, 2-(Aminomethyl)-5-methylthiophene hydrochloride, has a melting point of 191-193 °C.[4] | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| Topological Polar Surface Area | 54.3 Ų (for the free base) | [5] |

| Hydrogen Bond Donor Count | 2 (for the free base) | [5] |

| Hydrogen Bond Acceptor Count | 2 (for the free base) | [5] |

Synthesis

A common and versatile method for the synthesis of 2-aminothiophenes is the Gewald reaction.[6][7][8][9] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[9]

However, for the specific synthesis of 5-Methylthiophen-2-amine, a plausible route involves the reduction of the readily available precursor, 5-methyl-2-nitrothiophene. A common method for the reduction of aromatic nitro compounds to their corresponding amines is the use of tin(II) chloride (SnCl₂) in an acidic medium.[10][11][12][13]

Experimental Protocol: Synthesis of this compound via Reduction of 5-Methyl-2-nitrothiophene

This protocol is a representative procedure based on established methods for the reduction of nitrothiophenes.[10][11][12]

Materials:

-

5-Methyl-2-nitrothiophene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-nitrothiophene (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-methylthiophen-2-amine.

-

Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two aromatic protons on the thiophene ring, and the amine protons. The chemical shifts will be influenced by the electron-donating amine group and the electron-withdrawing nature of the protonated amine.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the five carbon atoms of the 5-methylthiophen-2-amine core. The chemical shifts of the thiophene ring carbons will be indicative of the substitution pattern.

FT-IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (or ammonium) group, C-H stretching of the methyl and aromatic groups, C=C stretching of the thiophene ring, and C-N stretching. For a primary amine, two N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹.[14]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine Salt) | 3200-2800 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2980-2850 |

| C=C Stretch (Thiophene Ring) | ~1600-1450 |

| C-N Stretch | ~1350-1250 |

Mass Spectrometry

The mass spectrum of the free base (5-Methylthiophen-2-amine) would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (113.18 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the thiophene ring.

Applications in Drug Discovery

2-Aminothiophene derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1][2][4][9][15][16]

Role as GLP-1 Receptor Positive Allosteric Modulators

A particularly promising area of research is the development of 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 (GLP-1) receptor.[17] The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity.[6][7][17][18]

GLP-1 receptor agonists are an established class of drugs that mimic the action of the endogenous GLP-1 hormone.[6][18] They work by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[18]

-

Suppressing glucagon secretion from pancreatic α-cells.[6][18]

-

Promoting satiety and reducing food intake by acting on the central nervous system.[6][18]

PAMs offer a potential advantage over direct agonists by enhancing the effect of the endogenous ligand (GLP-1), which may lead to a more physiological response and a better side-effect profile.

GLP-1 Receptor Signaling Pathway

The binding of GLP-1 or a GLP-1 receptor agonist to the receptor on pancreatic β-cells initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway.[5][7][19]

References

- 1. 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H8ClNS | CID 12330505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Aminomethyl)-5-methylthiophene hydrochloride CAS#: 171661-55-5 [amp.chemicalbook.com]

- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 7. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]

- 8. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. ijpbs.com [ijpbs.com]

- 16. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR spectrum [chemicalbook.com]

- 17. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. mdpi.com [mdpi.com]

Biological Activity of 5-Methylthiophen-2-amine Hydrochloride: An In-Depth Technical Guide

Disclaimer: Extensive literature searches have revealed a significant lack of specific data on the biological activity of 5-Methylthiophen-2-amine hydrochloride. This compound is predominantly cataloged as a chemical intermediate for organic synthesis.[1] The following guide provides a comprehensive overview of the well-documented biological activities of the broader class of 2-aminothiophene derivatives, offering a contextual framework for the potential, yet uninvestigated, pharmacological relevance of this compound.

Introduction to 2-Aminothiophene Derivatives

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[2] The inherent chemical properties of the thiophene ring, a bioisosteric equivalent of a phenyl group, combined with the reactivity of the amino group, allow for extensive chemical modifications, leading to compounds with diverse pharmacological profiles.[3] These derivatives have been explored for a multitude of therapeutic applications, ranging from infectious diseases to metabolic disorders and oncology.[4][5]

Diverse Biological Activities of the 2-Aminothiophene Scaffold

While specific data for this compound is unavailable, the 2-aminothiophene core is associated with a wide spectrum of biological activities. The following sections detail the most prominent of these, with the understanding that these activities are characteristic of more complex derivatives and not inherently attributed to the simple parent amine.

Enzyme Inhibition

Numerous 2-aminothiophene derivatives have been identified as potent enzyme inhibitors, a common mechanism for therapeutic intervention.

-

Kinase Inhibition: Substituted 2-aminothiophenes are known to act as inhibitors of various kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a significant class of anti-cancer drugs.

-

Acetylcholinesterase Inhibition: Certain derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors.[2] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key strategy in the management of Alzheimer's disease.

Receptor Modulation

2-Aminothiophene derivatives have been shown to interact with various cellular receptors, acting as either agonists or antagonists.

-

Positive Allosteric Modulators (PAMs) of GLP-1R: A notable area of research involves 2-aminothiophene derivatives as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R).[5][6] GLP-1R is a major target for the treatment of type 2 diabetes and obesity. PAMs of this receptor can enhance the signaling of the endogenous ligand, offering a more nuanced therapeutic approach.

Antimicrobial Activity

The 2-aminothiophene scaffold has been incorporated into molecules with significant antimicrobial properties.

-

Antibacterial Agents: Derivatives of 2-aminothiophene have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7] These compounds often function by disrupting essential bacterial processes.

-

Antifungal and Antiviral Properties: The structural versatility of 2-aminothiophenes has also led to the development of compounds with antifungal and antiviral activities.[7][8]

Anti-inflammatory and Antioxidant Effects

Several studies have highlighted the potential of 2-aminothiophene derivatives in combating inflammation and oxidative stress. These activities are often linked to the modulation of inflammatory pathways and the scavenging of reactive oxygen species.[3]

Potential Signaling Pathways

Given the diverse biological activities of 2-aminothiophene derivatives, they are implicated in a multitude of cellular signaling pathways. A generalized schematic of these interactions is presented below. It is crucial to reiterate that these are representative pathways for the broader class of compounds and have not been specifically demonstrated for this compound.

References

- 1. 5-Methylthiophen-2-amine, CasNo.55502-89-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Methylthiophen-2-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular properties of 5-Methylthiophen-2-amine hydrochloride. The data presented is curated for professionals engaged in chemical research and development.

Molecular Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H8ClNS | [1][2] |

| Molecular Weight | 149.64 g/mol | [2] |

| Monoisotopic Mass | 149.0065981 Da | [2] |

Logical Workflow for Compound Identification

The process for identifying and characterizing a chemical compound such as this compound involves a structured approach, beginning with its unique identifiers and leading to its detailed molecular properties.

Caption: Logical workflow for identifying the properties of this compound.

Experimental Protocols and Signaling Pathways

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylthiophen-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Methylthiophen-2-amine hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this guide focuses on predicted data based on the analysis of its structural components and comparison with related molecules. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and quality control of this compound in a research and drug development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~10.0 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are expected to be significantly deshielded and may appear as a broad signal due to exchange and coupling with ¹⁴N. |

| ~7.0 - 6.8 | Doublet | 1H | Thiophene H4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 3. |

| ~6.5 - 6.3 | Doublet | 1H | Thiophene H3 | The proton at position 3 will appear as a doublet due to coupling with the proton at position 4. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are expected to be a singlet as there are no adjacent protons to couple with. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Assignment | Predicted Rationale |

| ~145 - 140 | C2 | The carbon atom attached to the ammonium group will be significantly deshielded. |

| ~135 - 130 | C5 | The carbon atom bearing the methyl group will also be in the aromatic region. |

| ~128 - 123 | C4 | Aromatic carbon of the thiophene ring. |

| ~120 - 115 | C3 | Aromatic carbon of the thiophene ring. |

| ~15 - 10 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |

Table 3: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |

| 3200 - 2800 | Strong, Broad | N-H Stretch | The stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺) typically appear as a broad, strong band.[1][2][3] |

| ~3100 | Medium | C-H Stretch (Aromatic) | Stretching vibrations of the C-H bonds on the thiophene ring. |

| ~2950 | Medium | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| 1620 - 1580 | Medium | N-H Bend | The bending vibration of the ammonium group.[2] |

| 1500 - 1400 | Medium | C=C Stretch (Aromatic) | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |

| ~1380 | Medium | C-H Bend (Aliphatic) | Bending vibration of the methyl group. |

| ~1250 | Medium | C-N Stretch | The stretching vibration of the carbon-nitrogen bond.[2] |

| ~820 | Strong | C-H Bend (Aromatic, out-of-plane) | Out-of-plane bending for a 2,5-disubstituted thiophene ring can be expected in this region. |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

| m/z | Ion | Predicted Rationale |

| 113.04 | [C₅H₇NS]⁺ | Molecular ion of the free base (5-Methylthiophen-2-amine). In ESI, the protonated molecule [M+H]⁺ at m/z 114.05 would be expected. |

| 98.02 | [C₄H₄S]⁺ | Loss of the aminomethyl radical (•CH₂NH₂) from the molecular ion. |

| 36.46 / 38.46 | [HCl]⁺ | In the gas phase, the hydrochloride salt may show fragments corresponding to HCl, with the characteristic isotopic pattern for chlorine. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation available.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help in observing the exchangeable N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate all signals and identify the multiplicities of the peaks.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) for the free base or a Liquid Chromatography-Mass Spectrometer (LC-MS) for the hydrochloride salt.

Sample Preparation for LC-MS (ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

LC-MS (ESI) Analysis:

-

Set up the liquid chromatography system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid for positive ion mode).

-

Inject the sample into the LC system.

-

Set the mass spectrometer to acquire data in positive electrospray ionization mode over a suitable mass range (e.g., m/z 50-500).

-

Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound of interest.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Methylthiophen-2-amine hydrochloride

Disclaimer: Publicly available data on the solubility and stability of 5-Methylthiophen-2-amine hydrochloride (CAS: 41940-48-1) is limited. This technical guide has been compiled using established principles of medicinal chemistry, data from structurally analogous compounds, and standard pharmaceutical testing protocols. The provided data and pathways are predictive and should be confirmed through empirical testing.

Introduction

This compound is a chemical compound featuring a methyl-substituted thiophene ring and an amine group, formulated as a hydrochloride salt. Thiophene derivatives are significant scaffolds in medicinal chemistry and drug discovery, appearing in numerous approved pharmaceuticals. The amine group provides a key site for further chemical modification, making this compound a potentially valuable building block in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of such an intermediate is paramount for its effective handling, formulation, and the development of new chemical entities.

This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, with a focus on its solubility in various solvent systems and its stability under stress conditions relevant to pharmaceutical development. Detailed experimental protocols for determining these properties are also presented.

Predicted Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and developability. As a hydrochloride salt, this compound is expected to be an ionizable compound with pH-dependent aqueous solubility. The presence of the polar amine hydrochloride group suggests good solubility in polar protic solvents, while the lipophilic methyl-thiophene backbone will influence its solubility in organic solvents.

Predicted Solubility in Common Solvents

The following table summarizes the predicted solubility of this compound at ambient temperature.

| Solvent/System | Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffer (pH 1-5) | Polar Protic | Highly Soluble | The amine is fully protonated, maximizing interaction with water. |

| Aqueous Buffer (pH 6-7) | Polar Protic | Soluble | The compound remains predominantly in its protonated, soluble salt form. |

| Aqueous Buffer (pH > 8) | Polar Protic | Sparingly Soluble to Insoluble | Deprotonation to the less soluble free base form is expected to occur. |

| Water | Polar Protic | Soluble | Forms favorable hydrogen bonds and ion-dipole interactions. |

| Methanol, Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding and solvating the hydrochloride salt. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity allows for the dissolution of many organic salts. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving the compound. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than DMSO and DMF, offering limited capacity to dissolve the salt. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Insoluble | The high polarity of the hydrochloride salt is incompatible with this solvent. |

| Toluene, Hexane | Nonpolar | Insoluble | The compound's ionic nature prevents dissolution in nonpolar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Methodology:

-

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., phosphate buffers of various pH, water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound (e.g., 10-20 mg) to vials containing a known volume (e.g., 1-2 mL) of the test solvent. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a predetermined period (typically 24 to 72 hours). The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm filter into a clean vial to remove any undissolved solid particles.

-

Sample Analysis: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Interpretation:

-

The solubility is reported in units such as mg/mL or µg/mL. Molar solubility (mol/L) can also be calculated. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

-

Visualization: Shake-Flask Solubility Workflow

Stability Profile and Degradation Pathways

Stability testing is crucial for identifying how the quality of a chemical compound varies over time under the influence of environmental factors like temperature, humidity, and light. Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[1]

Intrinsic Stability and Predicted Degradation

The structure of this compound contains functional groups susceptible to degradation:

-

Aromatic Amine: Primary aromatic amines can be susceptible to oxidation, leading to colored degradation products.

-

Thiophene Ring: While aromatic, the thiophene ring can be less stable than a benzene ring and may be susceptible to oxidative or photolytic degradation.[2][3]

-

Hydrochloride Salt: The salt form is generally stable but can be influenced by pH.

The following table outlines the predicted stability under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

| Condition | Stress Agent | Predicted Stability | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Likely Stable | The compound is already a hydrochloride salt and is expected to be stable in acidic conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Potential Degradation | The free base formed under alkaline conditions may be less stable and more prone to oxidation. |

| Oxidation | 3% - 30% H₂O₂, Room Temp | Likely to Degrade | The amine and electron-rich thiophene ring are susceptible to oxidation, potentially forming N-oxides or sulfoxides.[8][9] |

| Thermal | >60°C, Solid State | Moderately Stable | Degradation may occur at elevated temperatures, dependent on the melting point and decomposition temperature. |

| Photolytic | UV/Visible Light (ICH Q1B) | Potential Degradation | Thiophene-containing compounds can be photosensitive, potentially leading to ring cleavage or polymerization.[10][11] |

Visualization: Potential Degradation Pathways

Experimental Protocols for Forced Degradation Studies

These protocols are designed to produce a limited amount of degradation (typically 5-20%) to allow for the identification of primary degradation products.[12]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

-

Heat the mixture in a water bath at 80°C for a specified period (e.g., 2, 6, 12, 24 hours).

-

After cooling, neutralize the solution with an equivalent amount of 1 M NaOH.

-

Dilute to a final volume with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

-

Heat the mixture in a water bath at 80°C for a specified period.

-

After cooling, neutralize the solution with 1 M HCl.

-

Dilute to a final volume with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period, protected from light.

-

Dilute to a final volume with the mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of the solid compound in a vial.

-

Expose to a high temperature (e.g., 80°C) in a stability chamber for a specified period.

-

After exposure, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

-

-

Photostability:

-

Expose the compound (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be protected from light with aluminum foil.

-

Analyze the exposed and control samples by HPLC.

-

-

Analysis:

-

All stressed samples should be analyzed using a stability-indicating HPLC method. This method must be able to separate the parent compound from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

-

Visualization: Forced Degradation Study Workflow

Conclusion

This technical guide provides a predictive overview of the solubility and stability of this compound based on its chemical structure and established pharmaceutical science principles. The compound is anticipated to have good solubility in aqueous and polar protic solvents, particularly at acidic to neutral pH. Its stability profile suggests potential susceptibility to oxidative and photolytic degradation, highlighting the need for appropriate handling and storage conditions, such as protection from light and strong oxidizing agents.

The experimental protocols detailed herein for solubility determination (Shake-Flask Method) and stability assessment (Forced Degradation Studies) provide a robust framework for researchers to empirically determine these critical parameters. The generation of actual experimental data is essential to confirm these predictions and to fully characterize this compound for its intended use in research and drug development.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Therapeutic Promise of Thiophene: An In-depth Technical Guide to its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its bioisosteric resemblance to a phenyl ring, electron-rich nature, and versatile substitution patterns, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][3] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful clinical application in various disease areas, including oncology, infectious diseases, inflammation, and neurology.[1][3] This technical guide provides a comprehensive overview of the therapeutic applications of thiophene derivatives, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to their discovery and development.

Anticancer Applications of Thiophene Derivatives

Thiophene-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against numerous cancer cell lines through diverse mechanisms.[4][5] These mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][6]

Mechanisms of Action

Thiophene derivatives exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many thiophene analogs have been designed to target specific protein kinases that are often dysregulated in cancer, such as tyrosine kinases.[5]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[5][7]

-

Induction of Apoptosis: Thiophene compounds can trigger programmed cell death through the activation of intrinsic and extrinsic apoptotic pathways, often involving the generation of reactive oxygen species (ROS).[5][7][8]

-

Signaling Pathway Modulation: They have been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways.[6][9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel thiophene derivatives is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify their potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 480 | HeLa (Cervical Cancer) | 12.61 (as µg/mL) | [8] |

| HepG2 (Liver Cancer) | 33.42 (as µg/mL) | [8] | |

| Compound 471 | HeLa (Cervical Cancer) | 23.79 (as µg/mL) | [8] |

| HepG2 (Liver Cancer) | 13.34 (as µg/mL) | [8] | |

| Compound 8e | 60 Human Cancer Cell Lines | Growth inhibition at 0.411 to 2.8 µM | [10] |

| Compound 5b | MCF-7 (Breast Cancer) | Potent Cytotoxicity | [6] |

| Compound 8 | MCF-7 (Breast Cancer) | Higher cytotoxicity than reference | [6] |

| Compound 5 | HepG2 (Liver Cancer) | Higher cytotoxicity than reference | [6] |

Experimental Protocols

The Gewald reaction is a robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[11][12]

Protocol:

-

Reaction Setup: In a round-bottom flask, combine the α-methylene carbonyl compound (e.g., a ketone or aldehyde), an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.[7][11]

-

Base Addition: Add a basic catalyst, typically a secondary or tertiary amine like morpholine or triethylamine, to the mixture.[5][7]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a specified period, often several hours.[7] The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product. The solid is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a period of 24 to 72 hours.[3][14]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][15]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.[3][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[14]

Signaling Pathway Modulation

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.[9][16]

Antimicrobial Applications of Thiophene Derivatives

Thiophene-containing molecules have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including drug-resistant bacteria and fungi.[17][18] Their development is a promising avenue to address the growing challenge of antimicrobial resistance.

Mechanisms of Action

The antimicrobial effects of thiophene derivatives are attributed to several mechanisms, such as:

-

Membrane Disruption: Some compounds can increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17]

-

Enzyme Inhibition: They can inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[19]

-

Inhibition of Biofilm Formation: Thiophene derivatives can prevent the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro potency of antimicrobial agents. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiophene 4 | Acinetobacter baumannii (Colistin-Resistant) | 4 - 16 | [17][20] |

| Escherichia coli (Colistin-Resistant) | 16 | [17][20] | |

| Thiophene 5 | Acinetobacter baumannii (Colistin-Resistant) | 4 | [17][20] |

| Escherichia coli (Colistin-Resistant) | 16 | [17][20] | |

| Thiophene 8 | Acinetobacter baumannii (Colistin-Resistant) | 16 | [17][20] |

| Escherichia coli (Colistin-Resistant) | 16 | [17][20] | |

| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 - 4 | [19][21] |

Experimental Protocols

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[22][23]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).[24]

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the thiophene derivative in the broth medium in a 96-well microtiter plate.[23]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.[23]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[22]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[22][23]

Anti-inflammatory Applications of Thiophene Derivatives

Thiophene-based compounds have demonstrated potent anti-inflammatory properties, with some derivatives progressing to clinical use as non-steroidal anti-inflammatory drugs (NSAIDs).[12][25]

Mechanisms of Action

The anti-inflammatory effects of thiophene derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory cascade:

-

Cyclooxygenase (COX) Inhibition: Many thiophene-based NSAIDs, such as tiaprofenic acid and tinoridine, function by inhibiting COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins.[12][15]

-

Lipoxygenase (LOX) Inhibition: Some derivatives exhibit inhibitory activity against lipoxygenases, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.[12][26]

Quantitative Data: In Vitro Enzyme Inhibition

The inhibitory potency of thiophene derivatives against COX and LOX enzymes is quantified by their IC₅₀ values.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 5b | COX-2 | 5.45 | [27] |

| 5-LOX | 4.33 | [27] | |

| Celecoxib (Reference) | COX-2 | - | [27] |

| NDGA (Reference) | 5-LOX | 2.46 | [27] |

| Compound 7c | COX-2 | 10.13 | [28] |

| Compound 7a | 5-LOX | 3.78 | [28] |

| Compound 7c | 5-LOX | 2.60 | [28] |

| Compound 7e | 5-LOX | 3.30 | [28] |

| Compound 7f | 5-LOX | 2.94 | [28] |

Experimental Protocols

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[4][29]

Protocol:

-

Animal Dosing: Administer the thiophene derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice) via an appropriate route (e.g., intraperitoneally or orally).[2]

-

Induction of Edema: After a set period (e.g., 30 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.[2][4]

-

Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group that received only carrageenan.[2]

Signaling Pathway Modulation

The NF-κB signaling pathway is a key regulator of inflammation.[18][30] Its inhibition is a major target for anti-inflammatory drug development.

Neurological Applications of Thiophene Derivatives

The lipophilic nature of the thiophene ring facilitates its ability to cross the blood-brain barrier, making its derivatives attractive candidates for the treatment of central nervous system (CNS) disorders.[1][28]

Mechanisms of Action

Thiophene-based compounds have shown promise in treating various neurological conditions through mechanisms such as:

-

Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) is a key strategy for treating Alzheimer's disease.[11][31]

-

Receptor Modulation: Thiophene derivatives can act as antagonists or modulators of various CNS receptors.[1]

-

Neuroprotection: Some compounds exhibit neuroprotective effects by reducing oxidative stress and inhibiting protein aggregation, which are hallmarks of neurodegenerative diseases.[26][32]

Quantitative Data: Enzyme Inhibition

The inhibitory activity of thiophene derivatives against enzymes relevant to neurological disorders is a key measure of their potential efficacy.

| Compound ID | Target Enzyme | % Inhibition | Reference |

| IIId | Acetylcholinesterase | 60% | [11] |

| Donepezil (Reference) | Acetylcholinesterase | 40% | [11] |

Experimental Protocols

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring AChE activity.

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE), the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).

-

Assay Setup: In a 96-well plate, add the enzyme solution and the thiophene derivative at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme and the inhibitor for a specific period.

-

Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the thiophene derivative.

Conclusion

Thiophene and its derivatives continue to be a rich source of pharmacologically active compounds with significant therapeutic potential across a wide range of diseases.[1][3] The versatility of the thiophene scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in the exploration of novel thiophene-based therapeutics. Continued investigation into the synthesis, biological evaluation, and mechanisms of action of these compounds is crucial for unlocking their full therapeutic potential and addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 20. impactfactor.org [impactfactor.org]

- 21. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. eurekaselect.com [eurekaselect.com]

- 26. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. inotiv.com [inotiv.com]

- 30. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. kthmcollege.ac.in [kthmcollege.ac.in]

The Versatile Role of 5-Methylthiophen-2-amine Hydrochloride as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophen-2-amine hydrochloride is a heterocyclic amine that serves as a pivotal building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. Its thiophene core, a bioisostere of the benzene ring, imparts unique physicochemical properties to the resulting compounds, often enhancing their biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the role of this compound as a chemical intermediate, focusing on its application in the synthesis of prominent active pharmaceutical ingredients (APIs) and its utility in various fundamental organic reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in a research and development setting.

Core Applications in Pharmaceutical Synthesis

The primary application of thiophene derivatives, including 5-methylthiophen-2-amine, is in the construction of pharmacologically active scaffolds. A notable example is the synthesis of the atypical antipsychotic drug, olanzapine. While this compound is not the direct precursor, the closely related 2-amino-5-methylthiophene-3-carbonitrile is a key intermediate, which is itself synthesized via the Gewald reaction.

The Gewald Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

The Gewald reaction is a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes. To synthesize the direct precursor to the core of olanzapine, propionaldehyde, malononitrile, and elemental sulfur are reacted in the presence of a base.[1][2]

Experimental Protocol: Gewald Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

-

Reactants: Propionaldehyde, Malononitrile, Elemental Sulfur, Triethylamine (base), Ethanol (solvent).

-

Procedure:

-

To a stirred solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add triethylamine (1.2 equivalents) at room temperature.

-

To this mixture, add elemental sulfur (1.1 equivalents) portion-wise.

-

The reaction mixture is then heated to 50-60 °C and stirred for 2-4 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 2-amino-5-methylthiophene-3-carbonitrile.

-

| Parameter | Value |

| Molar Ratio (Ald:CN:S) | 1 : 1 : 1.1 |

| Base | Triethylamine |

| Solvent | Ethanol |

| Reaction Temperature | 50-60 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Logical Relationship: From Gewald Product to Olanzapine

Versatility as a Chemical Intermediate: Key Reactions

This compound, as a primary aromatic amine, can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of diverse chemical entities.

Acylation Reactions

The amino group of 5-methylthiophen-2-amine can be readily acylated to form the corresponding amides. This reaction is fundamental for introducing various functional groups and for the synthesis of more complex molecules.

Experimental Protocol: N-Acetylation of 5-Methylthiophen-2-amine

-

Reactants: 5-Methylthiophen-2-amine, Acetic Anhydride, Pyridine (base/catalyst).

-

Procedure:

-

5-Methylthiophen-2-amine is dissolved in pyridine at 0 °C.

-

Acetic anhydride (1.1 equivalents) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and dried.

-

| Parameter | Value |

| Acylating Agent | Acetic Anhydride |

| Base/Catalyst | Pyridine |

| Reaction Temperature | 0 °C to Room Temp. |

| Reaction Time | 1-2 hours |

| Typical Yield | >90% |

Reaction Workflow: Acylation

Diazotization and Subsequent Reactions

As a primary aromatic amine, this compound can undergo diazotization to form a diazonium salt. This intermediate is highly reactive and can be converted into a wide range of functional groups through Sandmeyer and related reactions, or used in azo coupling to form dyes.[3][4]

Experimental Protocol: Diazotization of this compound

-

Reactants: this compound, Sodium Nitrite, Hydrochloric Acid.

-

Procedure:

-

This compound is dissolved in dilute hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1 equivalent) in cold water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is kept cold and used immediately in subsequent reactions.

-

Signaling Pathway: Diazotization and its Applications

Condensation Reactions with Dicarbonyl Compounds

The amino group of 5-methylthiophen-2-amine can participate in condensation reactions with 1,3-dicarbonyl compounds to form various heterocyclic systems, such as benzodiazepines or other fused heterocycles, which are prevalent in medicinal chemistry.

Experimental Protocol: Condensation with Acetylacetone

-

Reactants: 5-Methylthiophen-2-amine, Acetylacetone, Acetic Acid (catalyst).

-

Procedure:

-

A mixture of 5-methylthiophen-2-amine (1 equivalent) and acetylacetone (1 equivalent) in acetic acid is heated at reflux for 4-6 hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the corresponding enamine.

-

| Parameter | Value |

| Dicarbonyl Compound | Acetylacetone |

| Catalyst | Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Purification | Column Chromatography |

Reaction Workflow: Condensation

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility is demonstrated through its role in the synthesis of complex heterocyclic systems and its reactivity in a range of fundamental organic transformations. The detailed protocols and reaction pathways provided in this guide serve as a practical resource for researchers and scientists engaged in drug discovery and development, enabling the efficient utilization of this important building block.

References

An In-depth Technical Guide to the Safety and Handling of 5-Methylthiophen-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

| Property | Value |

| Chemical Name | 5-Methylthiophen-2-amine hydrochloride |

| Synonyms | (5-methyl-2-thienyl)amine hydrochloride, 2-Amino-5-methylthiophene hydrochloride, 5-METHYLTHIOPHEN-2-AMINE HCl[1][2] |

| CAS Number | 41940-48-1[1][2] |

| Molecular Formula | C₅H₈ClNS[1][2] |

| Molecular Weight | 149.64 g/mol [2] |

| Chemical Structure |

|

Hazard Identification and Classification